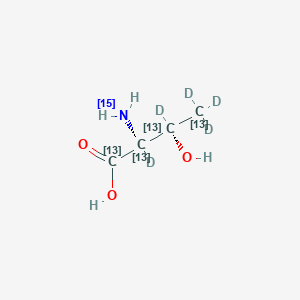
Hexanedioic-d8 Acid Dihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic-d8 Acid Dihydrazide, also known as adipic acid dihydrazide, is a deuterated derivative of adipic acid dihydrazide. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is H2NNHCO(CD2)4CONHNH2, and it has a molecular weight of 182.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexanedioic-d8 Acid Dihydrazide typically involves the esterification of hexanedioic acid with ethanol in the presence of sulfuric acid, followed by the reaction of the resulting ester with hydrazine hydrate in ethanol . The reaction conditions are carefully controlled to ensure the complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The compound is typically produced in specialized facilities that adhere to strict safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
Hexanedioic-d8 Acid Dihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized hydrazides, while reduction reactions may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Hexanedioic-d8 Acid Dihydrazide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Hexanedioic-d8 Acid Dihydrazide involves its ability to form stable hydrazone linkages with aldehydes and ketones. This property makes it an effective crosslinking agent in various applications. The compound interacts with molecular targets through the formation of covalent bonds, leading to the stabilization of the target molecules .
Comparación Con Compuestos Similares
Hexanedioic-d8 Acid Dihydrazide is similar to other hydrazide compounds, such as:
Adipic Acid Dihydrazide: The non-deuterated form of this compound, used in similar applications but without the isotopic labeling.
Oxalic Acid Dihydrazide: A shorter-chain hydrazide with different reactivity and applications.
Succinic Acid Dihydrazide: Another hydrazide with a shorter carbon chain, used in different chemical and industrial processes.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in studies involving isotopic tracing and kinetic isotope effects .
Propiedades
Fórmula molecular |
C6H14N4O2 |
|---|---|
Peso molecular |
182.25 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,5-octadeuteriohexanedihydrazide |
InChI |
InChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12)/i1D2,2D2,3D2,4D2 |
Clave InChI |
IBVAQQYNSHJXBV-SVYQBANQSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)NN)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NN |
SMILES canónico |
C(CCC(=O)NN)CC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide](/img/structure/B12057380.png)






![4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12057455.png)






